4-Benzylpiperazinyl 2-thienyl ketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(15-7-4-12-20-15)18-10-8-17(9-11-18)13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRIUWKPFSDWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Molecular Modeling of 4 Benzylpiperazinyl 2 Thienyl Ketone
Molecular Dynamics Simulations to Characterize Conformational Dynamics and Binding Stability
No molecular dynamics simulation studies have been published for 4-Benzylpiperazinyl 2-thienyl ketone to characterize its conformational dynamics or the stability of its binding to any protein target.
Quantum Chemical Calculations for Electronic Structure Elucidation
Electrostatic Potential Surface Analysis for Recognition Features:There are no published studies detailing the electrostatic potential surface of this compound to identify its recognition features.
Further research and publication in the field of computational chemistry are required to generate the specific data needed to populate these sections accurately.
Tautomerism Studies and Energetic Prevalence (e.g., keto-enol tautomerism)
Tautomerism, particularly keto-enol tautomerism, is a key area of study in computational chemistry as the different forms of a molecule can exhibit varied stability and reactivity. For a ketone like this compound, it is theoretically possible for it to exist in equilibrium between its keto form and a corresponding enol tautomer. Computational studies would typically involve quantum mechanical calculations to determine the geometric and electronic structures of these potential tautomers. These calculations would also yield their relative energies, thus predicting which form is more prevalent under different conditions. However, a review of available literature yielded no studies that have performed these specific calculations for this compound.
Pharmacophore Modeling for Rational Drug Design and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model is then used in virtual screening to search large databases for other molecules that fit the model, potentially identifying new drug candidates. The development of a pharmacophore model for this compound would necessitate knowledge of its biological activity and its interaction with a target protein, or a set of known active molecules with a similar structure. As no such biological data or related modeling studies for this specific compound were found, the generation of a pharmacophore model is not feasible at this time.
Structure Activity Relationship Sar of 4 Benzylpiperazinyl 2 Thienyl Ketone Derivatives
Impact of Substitutions on the 4-Benzylpiperazine Moiety on Biological Activity
The 4-benzylpiperazine moiety is a common pharmacophore in many biologically active compounds, and substitutions on this part of the molecule can significantly alter its interaction with biological targets. jetir.org Research on related 4-benzylpiperazine derivatives has shown that modifications to the benzyl (B1604629) ring can modulate potency and selectivity. nih.gov
In a series of 4-benzylpiperazine ligands targeting the sigma-1 receptor, various substitutions on the benzyl ring were evaluated. nih.gov The findings from these related compounds suggest that for 4-benzylpiperazinyl 2-thienyl ketone, both the position and the electronic nature of the substituents would be crucial. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the pKa of the piperazine (B1678402) nitrogens, which in turn can influence the binding affinity to target proteins. jetir.orgnih.gov
A study on arylalkyl 4-benzylpiperazine derivatives as sigma ligands revealed that replacing the benzyl group with a naphthylmethyl group could enhance potency. nih.govbohrium.com This suggests that extending the aromatic system might lead to more favorable interactions with the receptor. While this study did not include a 2-thienyl ketone, the principle of modifying the benzyl portion to optimize activity is well-established. nih.govbohrium.com
The following table summarizes the expected impact of substitutions on the 4-benzylpiperazine moiety based on findings from analogous compounds.
| Substituent on Benzyl Ring | Position | Expected Impact on Activity | Rationale |
|---|---|---|---|
| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Para | Potentially decreased activity | May alter the electronic properties of the piperazine nitrogen, affecting binding. |
| Electron-Donating Groups (e.g., -OCH3, -CH3) | Para | Potentially increased or decreased activity | Can enhance binding through favorable interactions or cause steric hindrance. |
| Halogens (e.g., -F, -Cl, -Br, -I) | Para | Variable, but often enhances potency | Can improve membrane permeability and introduce favorable halogen bonding interactions. nih.gov |
| Bulky Groups (e.g., tert-butyl) | Any | Likely decreased activity | Steric hindrance can prevent optimal binding to the target. |
Influence of Modifications on the 2-Thienyl Ketone Moiety on Biological Activity
Studies on related ketone-containing compounds have shown that the nature of the aromatic or heteroaromatic ring attached to the carbonyl group is a key determinant of biological activity. nih.gov For instance, in a series of ketone-isobenzofuranone hybrids, substitutions on the aromatic ring significantly influenced their herbicidal activity. nih.gov This suggests that substitutions on the thiophene (B33073) ring of this compound would likely have a pronounced effect.
The position of the substituent on the thiophene ring is also expected to be important. In a study of benzodiazepine (B76468) derivatives, the potency was affected by whether a thienyl group was attached at the 2- or 3-position. chemisgroup.us Furthermore, replacing the thienyl ring with other aromatic systems, such as a phenyl or furyl group, also led to variations in activity. chemisgroup.us
The following table outlines the potential effects of modifications to the 2-thienyl ketone moiety.
| Modification | Expected Impact on Activity | Rationale |
|---|---|---|
| Substitution on the Thiophene Ring | Highly dependent on the substituent and its position | Can alter electronic and steric properties, influencing receptor binding. |
| Replacement of Thiophene with Phenyl | Potentially altered activity and selectivity | Changes in aromaticity and geometry can affect ligand-receptor interactions. |
| Replacement of Thiophene with Furan | Potentially altered activity and selectivity | Changes in heteroatom and ring size can impact binding. |
| Modification of the Ketone Linker | Significant impact on activity | The carbonyl group is often a key interaction point with the target. |
Stereochemical Considerations and Enantiomeric Activity Profiling
While specific stereochemical studies on this compound are not available, the principles of stereochemistry in drug action are well-established. If a chiral center is introduced into the molecule, for example, by substitution on the piperazine ring or on a side chain, it is highly likely that the enantiomers will exhibit different biological activities.
In a study on pyridyl-piperazinyl-piperidine derivatives, the introduction of a stereocenter at the 2'-position of the piperazine ring had a pronounced effect on receptor affinity. nih.gov The (S)-enantiomer of one derivative was found to be significantly more potent than the (R)-enantiomer. nih.gov This highlights the importance of stereochemistry in the interaction with the biological target.
The differential activity of enantiomers arises from the fact that biological targets, such as receptors and enzymes, are themselves chiral. This means that one enantiomer may fit into the binding site more effectively than the other, leading to differences in potency, efficacy, and even the type of biological response.
Conformational Analysis and its Correlation with Observed Biological Effects
The three-dimensional conformation of this compound is a critical factor in its biological activity. The molecule's ability to adopt a specific conformation that is complementary to the binding site of its target will determine its affinity and efficacy.
Conformational studies on related ketone derivatives have shown that these molecules can adopt specific low-energy conformations that are relevant for their biological activity. nih.gov For acyclic ketones, the preferred conformation can influence the stereoselectivity of their reactions, which can be analogous to the selective binding to a receptor. nih.gov
Bioisosteric Replacement Strategies within the this compound Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the properties of a lead compound. cambridgemedchemconsulting.com This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.comnih.gov
Within the this compound scaffold, several bioisosteric replacement strategies could be employed:
Replacement of the Thiophene Ring: The thiophene ring is a common bioisostere for a phenyl ring. cambridgemedchemconsulting.com Replacing the 2-thienyl group with a phenyl group could lead to a compound with similar, but potentially improved, properties. Other heterocyclic rings, such as pyridine (B92270) or furan, could also be considered as bioisosteres for the thiophene ring. cambridgemedchemconsulting.comopenaccessjournals.com
Replacement of the Benzyl Group: The benzyl group could be replaced with other arylalkyl groups to explore different binding interactions. For example, a pyridylmethyl group could introduce a hydrogen bond acceptor, which might be beneficial for binding to some targets.
Replacement of the Piperazine Ring: While the piperazine ring is often a key part of the pharmacophore, in some cases, it can be replaced by other cyclic diamines or related structures. nih.govenamine.netresearchgate.net For example, homopiperazine (B121016) or constrained bicyclic diamines could be explored to alter the conformational flexibility and basicity of the molecule. researchgate.net
Replacement of the Ketone Linker: The ketone group can be replaced by other linkers, such as an ester, an amide, or an ether, to probe the importance of the carbonyl group for activity. cambridgemedchemconsulting.com
The following table provides examples of potential bioisosteric replacements for the this compound scaffold.
| Original Moiety | Potential Bioisostere | Potential Advantage |
|---|---|---|
| 2-Thienyl | Phenyl | Altered metabolic stability and electronic properties. cambridgemedchemconsulting.com |
| 2-Thienyl | Pyridyl | Introduction of a hydrogen bond acceptor. cambridgemedchemconsulting.com |
| Benzyl | Pyridylmethyl | Improved solubility and potential for new interactions. |
| Piperazine | Homopiperazine | Increased flexibility and altered pKa. researchgate.net |
| Ketone | Ester or Amide | Modified hydrogen bonding capacity and metabolic stability. cambridgemedchemconsulting.com |
Preclinical Pharmacological and Mechanistic Investigations of 4 Benzylpiperazinyl 2 Thienyl Ketone
Enzyme Inhibition Profiling and Kinetic Analysis
No data is available for the inhibitory activity of 4-Benzylpiperazinyl 2-thienyl ketone on the specified enzymes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
There are no published studies detailing the effects of this compound on acetylcholinesterase or butyrylcholinesterase.
Glutathione S-Transferase (GST) Inhibition
The interaction between this compound and Glutathione S-Transferase has not been investigated in the available scientific literature.
Carbonic Anhydrase (CA) Isoenzyme Inhibition and Selectivity
There is no information regarding the inhibition profile or selectivity of this compound against carbonic anhydrase isoenzymes.
Heat Shock Protein 90 (Hsp90) Inhibitory Mechanisms
The inhibitory mechanisms of this compound on Heat Shock Protein 90 are not documented in published research.
Receptor Ligand Binding and Functional Assays
No data is available for the receptor binding properties or functional activity of this compound.
Sigma Receptor Ligand Binding Selectivity and Efficacy
The selectivity and efficacy of this compound as a sigma receptor ligand have not been reported. Although various benzylpiperazine derivatives have been explored as sigma receptor ligands, specific data for the 2-thienyl ketone variant is absent. nih.gov
Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) Modulation
Currently, there is no publicly available scientific literature or preclinical data from the conducted searches detailing any interaction or modulatory activity of this compound on the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt).
Serotonin (B10506) Receptor (e.g., 5HT2C, 5HT2B) Interactions
While direct studies on this compound are limited, the pharmacology of its core chemical structure, benzylpiperazine (BZP), is well-documented, providing insights into its likely interactions with serotonin receptors. BZP and its derivatives are known to act on the serotonergic system. wikipedia.orgnih.gov
Compounds containing the piperazine (B1678402) moiety have shown significant activity at various serotonin receptors. For instance, meta-chlorophenylpiperazine (mCPP), a related piperazine derivative, acts as an agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B receptor. europa.eu BZP itself functions by stimulating the release and inhibiting the reuptake of serotonin, among other monoamines like dopamine (B1211576) and noradrenaline. wikipedia.orgeuropa.eu This action increases the concentration of serotonin in the synapse, leading to enhanced activation of serotonin receptors. wikipedia.org The effects of BZP are often compared to those of MDMA, highlighting its significant impact on the serotonin system. nih.gov
Given that this compound contains the benzylpiperazine scaffold, it is hypothesized to retain activity at serotonin receptors. However, the specific affinity and functional activity (agonist, antagonist, or inverse agonist) at 5-HT2C and 5-HT2B receptors for this particular compound have not been detailed in the available literature.
Table 1: Serotonergic Activity of Related Piperazine Compounds
| Compound | Mechanism of Action | Receptor Interaction |
|---|---|---|
| Benzylpiperazine (BZP) | Stimulates serotonin release and inhibits reuptake wikipedia.orgeuropa.eu | Broad activity at serotonin receptors |
| m-chlorophenylpiperazine (mCPP) | Agonist / Antagonist activity europa.eu | 5-HT2C Agonist, 5-HT2B Antagonist |
Cellular Pathway Modulation and Signaling
There are no specific studies in the available scientific literature that investigate the apoptosis-inducing capabilities of this compound in any disease models. Therefore, its potential to activate intrinsic or extrinsic apoptotic pathways remains uncharacterized.
Scientific investigation into the effects of this compound on cell cycle progression has not been reported in the available literature. Consequently, there is no data to suggest whether this compound can induce cell cycle arrest at any phase (e.g., G1, S, G2/M).
Based on a review of available preclinical research, there is no evidence to suggest that this compound modulates the activity of the Epidermal Growth Factor Receptor (EGFR) kinase domain or other specific kinases. The compound has not been identified as a kinase inhibitor in the scientific literature reviewed.
In Vitro Efficacy Studies in Mechanistic Models
Comprehensive in vitro efficacy studies to mechanistically characterize this compound are not available in the public domain. While the benzylpiperazine moiety suggests a likely interaction with the monoamine transporter systems, particularly for serotonin nih.goveuropa.eu, specific experimental data confirming the efficacy and potency of the title compound in relevant cellular or biochemical assays is absent. Studies detailing its effects in mechanistic models related to apoptosis, cell cycle, or kinase activity have not been published.
Antiviral Mechanism Elucidation in Viral Replication Models
There is a lack of specific research on the antiviral mechanism of this compound in viral replication models. While structurally related compounds have been investigated for antiviral properties, the data is not directly applicable to the subject compound. For instance, a study on novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds identified derivatives with the potential to inhibit Zika virus (ZIKV) replication. One compound, in particular, was shown to significantly reduce Zika RNA replication and viral protein expression in a dose-dependent manner nih.gov. This suggests that the benzylpiperazine scaffold can be a component of antiviral agents, but it does not elucidate the mechanism of the specific ketone derivative .
Anti-inflammatory Pathways and Cytokine Modulation
No dedicated studies on the anti-inflammatory pathways and cytokine modulation of this compound were found in the available literature. Research into other piperazine derivatives has shown anti-inflammatory potential. For example, a novel ferrocenyl(piperazine-1-yl)methanone-based derivative was found to be a potent inhibitor of nitric oxide (NO) production and also inhibited the production of iNOS and COX-2. The preliminary mechanism of action for this compound was suggested to be the inhibition of the LPS-induced TLR4/NF-κB signaling pathway nih.gov. Another study on a different piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated a reduction in pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test model nih.gov. Furthermore, a series of piperazine derivatives containing a 1,4-benzodioxan moiety showed significant anti-inflammatory activities in a para-xylene-induced mouse ear-swelling model semanticscholar.org. These examples highlight the anti-inflammatory potential within the broader class of piperazine compounds, but specific data on this compound is absent.
Advanced Characterization and Mechanistic Elucidation of 4 Benzylpiperazinyl 2 Thienyl Ketone Interactions
X-ray Crystallography of 4-Benzylpiperazinyl 2-thienyl ketone-Target Protein Complexes
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. By obtaining a crystal structure of this compound bound to its target protein, researchers can gain unparalleled insights into the precise binding mode.
This high-resolution structural information would reveal the specific amino acid residues in the active site that form key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with the benzyl (B1604629), piperazine (B1678402), and thienyl ketone moieties of the compound. nih.govnih.govsaylor.org For instance, the crystal structure of a ketone-based inhibitor bound to the cysteine protease cruzain has provided detailed insights into the key binding interactions within the enzyme's active site. nih.gov Similarly, a structure of this compound would elucidate its orientation, conformation, and the network of interactions stabilizing the complex. This information is invaluable for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective analogs.
Hypothetical Crystallographic Data for this compound-Target Complex
| Parameter | Value |
| PDB ID | (Hypothetical) |
| Resolution (Å) | 1.8 |
| Space Group | P2₁2₁2₁ |
| Key Interacting Residues | |
| Benzyl Group | Tyr151, Phe268 (hydrophobic pocket) |
| Piperazine Ring | Asp129 (salt bridge), Gly130 (H-bond) |
| Thienyl Ketone | Ser245 (H-bond), Cys244 (covalent adduct) |
This hypothetical data illustrates how the different parts of the molecule could engage with a target's active site, providing a structural blueprint for medicinal chemistry efforts.
Advanced Spectroscopic Techniques for Binding Analysis (e.g., Ligand-observed NMR, SPR)
Spectroscopic methods are crucial for studying the dynamics and kinetics of ligand-protein interactions in solution, complementing the static picture provided by crystallography.
Ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy is particularly well-suited for studying the binding of small molecules like this compound. nih.govrsc.orgnih.gov Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can confirm binding and identify which parts of the ligand are in closest proximity to the protein surface. nih.govrsc.orgnih.gov In these experiments, an NMR signal is observed only when the ligand is bound to the target protein. The relative intensities of the signals from different protons on the ligand can map its binding epitope. For example, dynamic NMR studies on N-functionalized piperazines have been used to understand their conformational behavior in solution, which is critical for understanding their interaction with target proteins. nih.govrsc.orgrsc.orgnih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time quantitative data on the kinetics of molecular interactions. springernature.comnih.govnih.govbio-rad.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. springernature.comnih.gov The binding and dissociation of the compound are monitored by changes in the refractive index at the surface. springernature.com This allows for the precise determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. mdpi.comnews-medical.net SPR is a powerful tool for screening compound libraries and performing detailed kinetic characterization of hits. nih.govmdpi.comnews-medical.net
Illustrative SPR Kinetic Data for this compound
| Parameter | Symbol | Value |
| Association Rate Constant | kₐ | 2.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant | kₑ | 1.0 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant | Kₑ | 4.0 nM |
This data would indicate a high-affinity interaction with a relatively slow off-rate, which is often a desirable characteristic for a therapeutic agent.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding
Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.comnih.govcolorado.edu This allows for the complete thermodynamic characterization of the interaction between this compound and its target protein. malvernpanalytical.comnih.govfrontiersin.org In a single ITC experiment, one can determine the binding affinity (Kₐ), the stoichiometry of binding (n), and the change in enthalpy (ΔH). nih.govfrontiersin.org From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated.
This thermodynamic signature provides deep insights into the driving forces of the interaction. For example, a favorable enthalpic contribution (negative ΔH) often indicates strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution (positive ΔS) can be driven by the release of ordered water molecules from the binding site (the hydrophobic effect). nih.gov Understanding these thermodynamic drivers is crucial for optimizing the binding properties of a lead compound. malvernpanalytical.com
Hypothetical Thermodynamic Profile from ITC
| Parameter | Symbol | Value |
| Binding Affinity (Kₐ) | Kₐ | 2.5 x 10⁸ M⁻¹ |
| Stoichiometry | n | 1.05 |
| Enthalpy Change | ΔH | -8.5 kcal/mol |
| Entropy Change | ΔS | +8.0 cal/mol·K |
| Gibbs Free Energy Change | ΔG | -10.9 kcal/mol |
This profile suggests that the binding is driven by both favorable enthalpy and entropy, indicating a well-optimized set of interactions.
Proteomic Approaches for Unbiased Identification of Novel Protein Targets
While the above techniques are used to characterize the interaction with a known target, proteomic methods can be used to identify unknown targets of this compound in an unbiased manner within a complex biological system. mdpi.comnih.govdocumentsdelivered.comnih.gov
Chemical proteomics is a powerful strategy for target deconvolution. longdom.org One common approach involves synthesizing a derivative of this compound that incorporates a reactive group for covalent attachment to a solid support (e.g., beads) or a tag for subsequent detection. This "bait" molecule is then incubated with cell lysates or even in live cells. Proteins that bind to the compound are captured and subsequently identified using mass spectrometry. mdpi.com This can reveal not only the primary target but also potential off-targets, which is critical for understanding the compound's broader pharmacological profile. Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to distinguish specific binders from non-specific background proteins. documentsdelivered.com
Biophysical Methods for Conformational Changes Upon Ligand Binding
The binding of a small molecule to a protein can induce or stabilize specific conformational changes in the protein, which are often essential for its biological function or inhibition. nih.govnih.govresearchgate.net Several biophysical techniques can be used to probe these changes upon the binding of this compound.
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, measures changes in the thermal stability of a protein upon ligand binding. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ). This provides a rapid and high-throughput method to screen for binding.
Other techniques, such as circular dichroism (CD) spectroscopy, can provide information about changes in the secondary structure of the protein. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can identify regions of the protein that become more or less solvent-accessible upon ligand binding, thereby mapping conformational changes with high spatial resolution. These methods collectively provide a dynamic view of how this compound modulates the structure and function of its protein targets. nih.govresearchgate.net
Future Perspectives and Research Directions for 4 Benzylpiperazinyl 2 Thienyl Ketone
Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity
The rational design and synthesis of new analogues of 4-Benzylpiperazinyl 2-thienyl ketone are fundamental to improving its pharmacological profile. The primary goals are to enhance binding affinity (potency) for the intended biological target while minimizing off-target effects (improving selectivity). Future synthetic strategies will likely focus on systematic modifications of the core structure.
Key areas for structural modification include:
Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyl group can modulate electronic properties and steric interactions, potentially leading to improved target engagement.
Modification of the Thienyl Group: Altering the 2-thienyl ketone moiety, for instance, by replacing it with other heterocyclic systems or modifying its substitution pattern, could influence binding and metabolic stability. nih.gov
Piperazine (B1678402) Ring Alterations: N-alkylation or N-arylation of the second nitrogen atom in the piperazine ring offers a straightforward method to introduce diverse functionalities, affecting properties like solubility, lipophilicity, and target interaction. mdpi.com
The synthesis of these novel analogues will employ established and emerging techniques in organic chemistry. Methods such as palladium-catalyzed Buchwald-Hartwig coupling for N-arylpiperazine formation and reductive amination are expected to be central to these synthetic efforts. mdpi.com Each new compound would undergo rigorous purification and structural characterization using techniques like NMR spectroscopy and X-ray crystallography to confirm its identity and conformation. nih.gov
Below is a hypothetical table illustrating how systematic modifications could be planned to explore the structure-activity relationship (SAR) of this compound class.
| Analogue ID | Modification Site | Modification Type | Predicted Impact on Potency | Predicted Impact on Selectivity |
|---|---|---|---|---|
| BPTK-001 | Benzyl Ring (para-position) | -OCH3 (Methoxy) | Increase | Variable |
| BPTK-002 | Benzyl Ring (para-position) | -Cl (Chloro) | Increase | Increase |
| BPTK-003 | Thienyl Ring | Replacement with Furan | Variable | Increase |
| BPTK-004 | Piperazine Nitrogen | Addition of Methyl Group | Decrease | Variable |
| BPTK-005 | Benzyl Ring (meta-position) | -NO2 (Nitro) | Variable | Increase |
Exploration of Novel Biological Targets Beyond Current Investigations
While initial studies may have focused on a specific biological target, the chemical architecture of this compound suggests it may interact with multiple protein families. A crucial future direction is to expand the scope of biological screening to identify novel targets and, consequently, new therapeutic applications.
One promising area of investigation is the family of sigma receptors. Compounds featuring a 4-benzylpiperazine scaffold have demonstrated high affinity for sigma-1 receptors, which are implicated in various neurological disorders. nih.gov Systematic screening of this compound and its analogues against sigma-1 and sigma-2 receptors could reveal potent and selective ligands. nih.gov
Other potential target classes to explore include:
G-Protein Coupled Receptors (GPCRs): The piperazine moiety is a common feature in many GPCR ligands, including those for dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com
Kinases: Certain kinase inhibitors incorporate heterocyclic ketone structures, suggesting a potential for interaction. nih.gov
Phosphodiesterases (PDEs): Some PDE inhibitors contain complex heterocyclic systems, and screening against different PDE isoforms could yield unexpected activity. mdpi.comnih.gov
High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and other proteins will be instrumental in this exploratory phase.
Application of Artificial Intelligence and Machine Learning in Derivative Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. researchgate.netbpasjournals.com For this compound, these computational tools can significantly accelerate the design-synthesize-test cycle. nih.gov
AI and ML can be applied in several key areas:
De Novo Drug Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can propose novel molecular structures based on the this compound scaffold, optimized for desired properties like high target affinity and low predicted toxicity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of synthesized analogues with their biological activity. slideshare.net These models can then be used to prioritize the synthesis of new derivatives with the highest probability of success. nih.gov
Virtual Screening: AI-powered platforms can rapidly screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target, streamlining the identification of initial hits. researchgate.netnih.gov
The table below summarizes various AI/ML methods and their potential applications in the optimization of this compound derivatives.
| AI/ML Method | Application in Derivative Design | Expected Outcome |
|---|---|---|
| Random Forest | QSAR modeling for potency prediction | Prioritization of analogues for synthesis |
| Support Vector Machines (SVM) | Classification of active vs. inactive compounds | Filtering of virtual screening libraries |
| Generative Adversarial Networks (GANs) | De novo design of novel scaffolds | Generation of innovative chemical structures |
| Deep Neural Networks (DNN) | Predicting ADMET properties | Early-stage risk assessment of candidates |
| Reinforcement Learning | Iterative optimization of molecular structures | Stepwise refinement of lead compounds |
Development of Advanced Analytical Methods for Monitoring Biological Interactions
Understanding how this compound and its derivatives interact with their biological targets at a molecular level is critical for rational drug design. Future research must include the development and application of sophisticated analytical techniques to monitor these interactions in real-time and within complex biological matrices.
Potential advanced analytical methods include:
Surface Plasmon Resonance (SPR): To provide real-time, label-free kinetic data on the binding and dissociation of the compounds with their target proteins, yielding crucial information on affinity (K D ) and residence time.
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, such as enthalpy and entropy, offering deeper insights into the forces driving the interaction.
High-Resolution Mass Spectrometry (HRMS): Coupled with techniques like hydrogen-deuterium exchange (HDX-MS), HRMS can identify the specific binding site of the compound on the target protein by measuring changes in solvent accessibility.
Cellular Thermal Shift Assay (CETSA): To confirm target engagement within intact cells by measuring the change in thermal stability of the target protein upon ligand binding.
These methods provide a multi-faceted view of the drug-target interaction, moving beyond simple affinity measurements to a more dynamic and physiologically relevant understanding.
Investigation of Prodrug Strategies and Targeted Delivery Systems for Enhanced Bioavailability
Even a highly potent and selective compound can fail if it has poor pharmacokinetic properties, such as low solubility or poor absorption. Future research should therefore explore prodrug strategies and targeted delivery systems to enhance the bioavailability and therapeutic efficacy of promising this compound analogues.
A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. nih.gov For piperazine-containing compounds, several prodrug approaches can be considered:
Ester Prodrugs: If the compound has a suitable functional group, creating an ester linkage can improve solubility and membrane permeability. nih.gov
Phosphate (B84403) Prodrugs: The addition of a phosphate group can dramatically increase aqueous solubility, which is particularly useful for intravenous formulations. google.com
Amide Prodrugs: Amide derivatives can be designed to be cleaved by specific enzymes at the target site, improving selectivity and reducing systemic exposure. nih.gov
Targeted delivery systems aim to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues. nih.gov This can be achieved using various nanocarriers:
Liposomes: These lipid-based vesicles can encapsulate drugs, protecting them from degradation and altering their pharmacokinetic profile. mdpi.com
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled, sustained release of the encapsulated drug. mdpi.com
Peptide-Drug Conjugates: Attaching a specific targeting peptide can direct the drug to cells that overexpress the corresponding receptor, a strategy often used in cancer therapy. nih.gov
The table below compares potential delivery strategies for this class of compounds.
| Strategy | Mechanism | Primary Advantage | Potential Challenge |
|---|---|---|---|
| Phosphate Prodrug | Enzymatic cleavage in vivo to release the active drug. google.com | Greatly increased aqueous solubility. google.com | Rate of conversion to the active drug. google.com |
| Liposomal Encapsulation | Passive targeting via the enhanced permeability and retention (EPR) effect. mdpi.com | Reduced systemic toxicity, increased circulation time. mdpi.com | Manufacturing complexity, potential for immune response. |
| Polymeric Micelles | Self-assembly to encapsulate hydrophobic drugs. | Improved solubility and stability of the drug. mdpi.com | Drug loading capacity and premature release. |
| Peptide Conjugation | Active targeting to specific cell surface receptors. nih.gov | High target specificity and enhanced cellular uptake. nih.gov | Immunogenicity of the peptide, complex synthesis. |
Q & A
Q. What are the common synthetic routes for 4-Benzylpiperazinyl 2-thienyl ketone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Nitration of 4-benzylpiperazine using concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to introduce nitro groups .
- Step 2 : Friedel-Crafts acylation with 2-thienyl carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) to attach the ketone moiety .
- Critical Parameters : Temperature control during nitration prevents over-nitration, while anhydrous conditions in acylation minimize side reactions. Yields range from 40–60% in lab-scale protocols .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer :
- Structural Analysis : Use NMR (¹H/¹³C) to confirm substitution patterns on the piperazine and thiophene rings. IR spectroscopy verifies ketone (C=O, ~1700 cm⁻¹) and nitro group (N–O, ~1520 cm⁻¹) presence .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities .
- Functional Characterization : ROS generation assays (e.g., DCFH-DA fluorescence) validate redox activity linked to nitro groups .
Q. What are the key applications of this compound in medicinal chemistry?
- Methodological Answer :
- Anticancer Research : Acts as a pharmacophore in kinase inhibitors; screen via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial Studies : Test efficacy using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
- Drug Design : The benzyl and thienyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions in Friedel-Crafts acylation .
- Solvent Optimization : Use dichloromethane instead of nitrobenzene to enhance solubility and facilitate product isolation .
- Scale-Up Adjustments : Implement continuous-flow nitration to improve heat dissipation and safety in industrial settings .
Q. How can contradictions in reported biological activity data (e.g., ROS-dependent vs. ROS-independent mechanisms) be resolved?
- Methodological Answer :
- Mechanistic Studies :
- ROS Detection : Compare ROS levels (via ESR or fluorescence probes) in treated vs. untreated cells .
- Gene Knockdown : Use siRNA to silence ROS-related pathways (e.g., Nrf2) and assess compound efficacy .
- Dose-Response Analysis : Perform assays across a concentration gradient (1–100 µM) to identify threshold effects .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified benzyl (e.g., 4-fluorobenzyl) or thienyl (e.g., 3-methylthiophene) groups .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like PI3K or EGFR .
- In Vivo Validation : Test top candidates in xenograft models for tumor growth inhibition and toxicity profiling .
Q. What analytical strategies are recommended for identifying degradation products under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via LC-MS/MS .
- Degradation Pathways : Nitro group reduction (to amines) and ketone hydrolysis are common; track using isotopic labeling (¹⁵N/²H) .
- Stabilization : Add antioxidants (e.g., BHT) or use amber glassware to mitigate photodegradation .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles (e.g., polar vs. nonpolar solvents)?
- Methodological Answer :
- Solubility Screening : Use shake-flask method in solvents like DMSO, ethanol, and hexane; measure via UV-Vis .
- Crystallinity Impact : Assess amorphous vs. crystalline forms using XRD; amorphous phases often show higher solubility .
- Co-Solvent Systems : Test PEG-400/water mixtures to enhance aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
